Triazolo[4,5-c]pyridine Scaffold Delivers 22-Fold Solubility Gain Over Pyrazolo[3,4-c]pyridine Core in GPR119 Agonist Series
In a direct scaffold comparison within an equipotent GPR119 agonist series, the 3H-[1,2,3]triazolo[4,5-c]pyridine core produced a 22-fold improvement in thermodynamic aqueous solubility relative to the 1H-pyrazolo[3,4-c]pyridine core at pH 6.8 (15.9 μM vs 0.71 μM, respectively). The pyrazolo-core compound (4b) was abandoned due to its poor solubility, while the triazolo-core derivative (32o) exhibited both high potency and drastically improved solubility, directly enabling further preclinical evaluation [1].
| Evidence Dimension | Thermodynamic aqueous solubility at pH 6.8 (phosphate buffer) |
|---|---|
| Target Compound Data | 15.9 μM (3H-[1,2,3]triazolo[4,5-c]pyridine derivative 32o) |
| Comparator Or Baseline | 0.71 μM (1H-pyrazolo[3,4-c]pyridine derivative 4b) |
| Quantified Difference | 22.4-fold improvement |
| Conditions | Thermodynamic solubility measurement in pH 6.8 phosphate buffer; compounds assessed for GPR119 agonism |
Why This Matters
For procurement, the triazolo[4,5-c]pyridine core enables development of soluble, developable lead compounds where the pyrazolo alternative fails preclinical solubility thresholds, making this scaffold the rational choice for GPR119 and solubility-sensitive programs.
- [1] Matsuda, H. et al. (2017). Novel 3H-[1,2,3]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Bioorganic & Medicinal Chemistry, 25(16), 4339–4348. View Source
